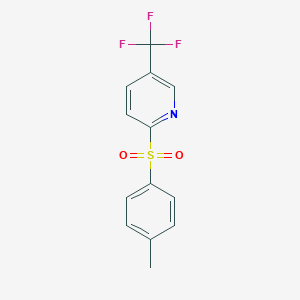
5-(Trifluoromethyl)-2-tosylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-2-tosylpyridine is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various fields of study, including organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-2-tosylpyridine has been used in various scientific research applications. This compound has been used as a reagent in organic synthesis, where it has been shown to be effective in the synthesis of various organic compounds. In medicinal chemistry, this compound has been used to design and synthesize new drugs with improved pharmacological properties. In biochemistry, this compound has been used to study the mechanism of action of enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-2-tosylpyridine is not well understood. However, it is believed that this compound interacts with enzymes and proteins by forming covalent bonds with specific amino acid residues. This interaction can lead to changes in the conformation of the protein or enzyme, which can affect its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have an inhibitory effect on certain enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Trifluoromethyl)-2-tosylpyridine has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized. This compound is also relatively inexpensive, which makes it a cost-effective reagent for scientific research. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-(Trifluoromethyl)-2-tosylpyridine. One direction is to study the mechanism of action of this compound in more detail. This will help to understand how this compound interacts with enzymes and proteins and how it can be used to design new drugs. Another direction is to study the physiological effects of this compound in more detail. This will help to understand how this compound can be used in the treatment of various diseases. Additionally, further research can be done to improve the synthesis method of this compound and to develop new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. This compound has been shown to have various scientific research applications, including organic chemistry, medicinal chemistry, and biochemistry. Although the mechanism of action and physiological effects of this compound are not well understood, it has been shown to have an inhibitory effect on certain enzymes and proteins. Despite its limitations, this compound has several advantages for lab experiments and has great potential for future research.
Métodos De Síntesis
The synthesis of 5-(Trifluoromethyl)-2-tosylpyridine involves the reaction of tosyl chloride with 5-(Trifluoromethyl)pyridine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method has been used by many researchers and has been proven to be effective.
Propiedades
Fórmula molecular |
C13H10F3NO2S |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO2S/c1-9-2-5-11(6-3-9)20(18,19)12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |
Clave InChI |
JBXHVTXKFGUEJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274507.png)
![1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)
![2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B274509.png)
![5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
![2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274511.png)
![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone](/img/structure/B274515.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274522.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274525.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)